[5-(Pyridin-4-yl)thiophen-2-yl]methanol
Overview
Description
[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur heteroatoms in its structure imparts unique chemical and physical properties, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .
Mode of Action
This compound interacts with α-syn, preventing its aggregation into amyloid fibrils . This interaction inhibits the formation of intraneuronal inclusions, known as Lewy bodies, which are characteristic of Parkinson’s disease .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to neurotoxicity and neurodegeneration . By inhibiting α-syn aggregation, this compound can potentially prevent or slow down the progression of neurodegenerative diseases like Parkinson’s .
Result of Action
The interaction of this compound with α-syn results in the prevention of α-syn aggregation . This can potentially lead to a decrease in neurotoxicity and neurodegeneration, thereby alleviating symptoms associated with Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The pyridine ring can be introduced through cross-coupling reactions such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods: Industrial production of [5-(Pyridin-4-yl)thiophen-2-yl]methanol may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
[5-(Pyridin-4-yl)thiophen-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Comparison with Similar Compounds
Thiophene derivatives: Such as 2-thiophenemethanol and 3-thiophenemethanol.
Pyridine derivatives: Such as 4-pyridinemethanol and 2-pyridinemethanol.
Comparison: [5-(Pyridin-4-yl)thiophen-2-yl]methanol is unique due to the combination of both pyridine and thiophene rings in its structure. This duality imparts distinct chemical reactivity and biological activity compared to compounds containing only one of these heterocycles. For instance, while 2-thiophenemethanol primarily exhibits properties associated with the thiophene ring, this compound benefits from the additional nitrogen heteroatom in the pyridine ring, enhancing its potential for coordination chemistry and biological interactions .
Properties
IUPAC Name |
(5-pyridin-4-ylthiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUQNXUEMPEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577140 | |
Record name | [5-(Pyridin-4-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138194-04-4 | |
Record name | [5-(Pyridin-4-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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